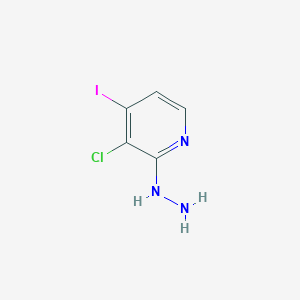
3-Chloro-2-hydrazinyl-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydrazinyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, hydrazine, and iodine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydrazinyl-4-iodopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent such as ethanol, dimethylformamide, or tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by cooling and vacuum filtration to isolate the product .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves using a high molar ratio of hydrazine hydrate to the pyridine derivative and selecting appropriate solvents to facilitate the reaction. The reaction time and temperature are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
3-Chloro-2-hydrazinyl-4-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Formed through reduction of the hydrazine group.
Hydrazones: Formed through condensation with aldehydes or ketones.
科学的研究の応用
3-Chloro-2-hydrazinyl-4-iodopyridine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.
Agrochemicals: Employed in the development of herbicides, fungicides, and insecticides.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Chloro-2-hydrazinyl-4-iodopyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
類似化合物との比較
Similar Compounds
- 3-Chloro-2-hydrazinopyridine
- 2-Hydrazinyl-3-iodopyridine
- 4-Iodo-2-hydrazinopyridine
Uniqueness
3-Chloro-2-hydrazinyl-4-iodopyridine stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and biological activity. The combination of these substituents with the hydrazine group enhances its potential for diverse applications in medicinal chemistry and material science .
特性
分子式 |
C5H5ClIN3 |
|---|---|
分子量 |
269.47 g/mol |
IUPAC名 |
(3-chloro-4-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClIN3/c6-4-3(7)1-2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |
InChIキー |
KWPHHUZLMZZEKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1I)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















